![molecular formula C26H27ClN2O5S B048805 (6R,7R)-Benzhydryl 7-((tert-Butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carboxylat CAS No. 112028-91-8](/img/structure/B48805.png)
(6R,7R)-Benzhydryl 7-((tert-Butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar bicyclic structures involves multiple steps, including hydrolyzing, protecting amino groups, and esterification. For instance, a related compound was prepared with a yield reaching 84.6%, characterized by infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) (Deng Fu-li, 2007). Another synthesis pathway involved acylation, oxidation, protection of carboxy group in one pot, followed by rearrangement, chlorination, and methoxylation, achieving an overall yield of about 30% (Yuan Zhe-dong, 2007).
Molecular Structure Analysis
Molecular structure analysis through methods such as X-ray diffraction reveals the intricate arrangement of atoms within these compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showcased a monoclinic space group structure in crystals, demonstrating the complexity of these molecules (T. Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include multi-component coupling reactions, highlighting their reactivity and potential for synthesis of diverse chemical structures. For example, a protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids from simple aldehydes, amides, and maleic anhydride was developed, showcasing the compound's versatility in chemical synthesis (H. Neumann et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. For instance, studies on pseudopolymorphism and phase stability in solid forms of related compounds have provided insight into their hygroscopic nature and structural transitions (K. Ashizawa et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, stereoselectivity, and potential for forming derivatives, are integral for exploring the utility of these compounds in synthesis and other chemical processes. Research on the reaction of singlet-excited and radicals with aryl-substituted benzofuranones, for example, sheds light on the antioxidant activity and hydrogen-donor propensity, which could be extrapolated to similar bicyclic structures (C. Lundgren et al., 2006).
Wissenschaftliche Forschungsanwendungen
Hochtemperatursynthese von Peptiden
Die tert-Butoxycarbonyl (Boc)-Gruppe in dieser Verbindung wird zum Schutz von Aminosäuren und Peptiden während der Synthese bei hohen Temperaturen verwendet. Dies ist besonders nützlich in der Peptidsynthese, bei der thermische Stabilität erforderlich ist .
Asymmetrische Synthese
Die Verbindung kann in der asymmetrischen Synthese verwendet werden, um optisch aktive Pharmazeutika herzustellen. Ihre Struktur ermöglicht die Bildung chiraler Zentren, die für die Herstellung enantiomerenreiner Medikamente von entscheidender Bedeutung sind .
Eigenschaften
IUPAC Name |
benzhydryl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5S/c1-26(2,3)34-25(32)28-19-22(30)29-20(18(14-27)15-35-23(19)29)24(31)33-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21,23H,14-15H2,1-3H3,(H,28,32)/t19-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVNJKDYWWNHD-AUSIDOKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471907 |
Source


|
| Record name | Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112028-91-8 |
Source


|
| Record name | Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


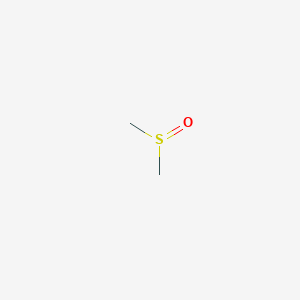
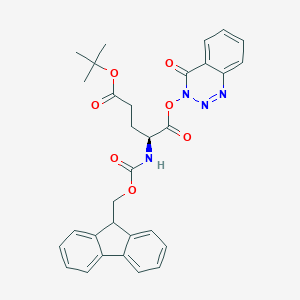
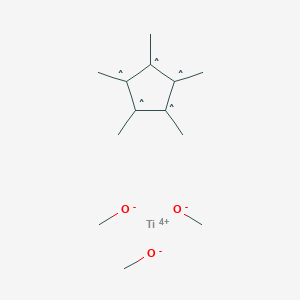

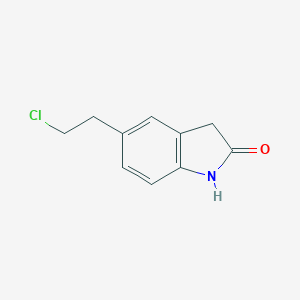

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)
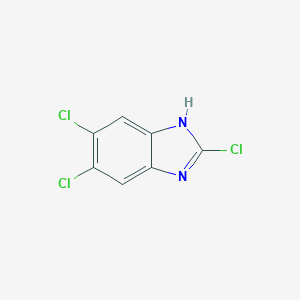

![(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B48743.png)
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)

